1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate
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Overview
Description
1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound contains a pyrazolo[3,4-b]pyrazine core, which is known for its diverse biological activities and electronic properties.
Preparation Methods
The synthesis of 1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate typically involves the reaction of a pyrazolo[3,4-b]pyrazine derivative with a thiocyanate source under specific conditions. One common method involves the use of 2-cyanoacetic acid and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile, followed by stirring at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, bases such as DABCO, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: It is used in the development of materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate can be compared with other similar compounds such as:
1,2,5-oxadiazolo[3,4-b]pyrazines: Known for their photophysical and electrochemical properties.
1,3,4-oxadiazoles: Widely studied for their broad range of chemical and biological properties.
1,2,5-thiadiazolo[3,4-b]pyrazines:
Biological Activity
1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate, a compound with the molecular formula C13H9N5S, has garnered attention for its potential biological activities. Despite limited literature specifically addressing this compound, related pyrazolo derivatives have been extensively studied for their pharmacological properties. This article aims to synthesize available data on the biological activity of this compound, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
Structural Characteristics
The structural formula of this compound can be represented as follows:
- Molecular Formula : C13H9N5S
- SMILES Notation :
C1=CC=C(C=C1)CN2C3=NC=C(N=C3C=N2)SC#N
- InChIKey :
WTGYVFDUTYYQNV-UHFFFAOYSA-N
Predicted Collision Cross Section
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 268.06514 | 157.1 |
[M+Na]+ | 290.04708 | 172.3 |
[M+NH4]+ | 285.09168 | 162.0 |
[M+K]+ | 306.02102 | 161.1 |
[M-H]- | 266.05058 | 152.9 |
This data provides insights into the compound's mass spectrometry behavior, which is crucial for identifying its biological interactions.
Antitumor Properties
The pyrazolo[3,4-b] series has demonstrated significant antitumor activity in various studies. For instance, related compounds have been shown to induce apoptosis in cancer cells with effective concentrations (EC50) ranging from 30 to 700 nM . The ability of these compounds to inhibit cell growth suggests that this compound may also exhibit similar properties.
The mechanism through which pyrazolo derivatives exert their biological effects often involves interference with cellular signaling pathways associated with cancer proliferation and survival. They may act as inhibitors of specific kinases or modulate apoptotic pathways, leading to increased cancer cell death .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the efficacy of pyrazolo compounds. Variations in substituents on the pyrazolo ring can significantly impact their biological activity. For example, modifications in the thiocyanate group or the phenylmethyl moiety could enhance or reduce antitumor potency and selectivity against cancer cell lines.
Case Studies and Experimental Findings
While specific case studies on this compound are sparse, related research provides valuable insights:
- Apoptosis Induction : A study reported that N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines induced apoptosis in various human solid tumor cell lines with EC50 values as low as 30 nM . This suggests that similar structural motifs in our compound may yield comparable effects.
- Antimicrobial Activity : Research on other pyrazolo derivatives has indicated potential antimicrobial properties, hinting at a broader spectrum of biological activities that might also apply to our compound .
Properties
CAS No. |
133280-20-3 |
---|---|
Molecular Formula |
C13H9N5S |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
(1-benzylpyrazolo[3,4-b]pyrazin-5-yl) thiocyanate |
InChI |
InChI=1S/C13H9N5S/c14-9-19-12-7-15-13-11(17-12)6-16-18(13)8-10-4-2-1-3-5-10/h1-7H,8H2 |
InChI Key |
WTGYVFDUTYYQNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=C(N=C3C=N2)SC#N |
Origin of Product |
United States |
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